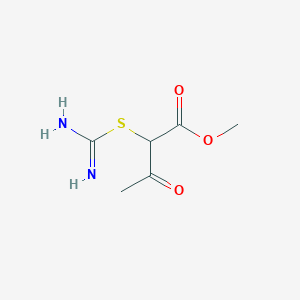![molecular formula C5H12Cl2N2 B13918921 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is a bicyclic compound with the molecular formula C5H12Cl2N2. It is a derivative of piperazine and is known for its unique structure, which includes two nitrogen atoms in a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the reaction of 1,3-diaminopropane with 1,3-dichloropropane in the presence of a base such as sodium hydroxide can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a ligand for opioid receptors, where it exhibits high affinity and selectivity towards mu-opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding site, modulating receptor activity and producing pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride: A methylated derivative with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H12Cl2N2 |
|---|---|
Molekulargewicht |
171.07 g/mol |
IUPAC-Name |
3,6-diazabicyclo[3.1.1]heptane;dihydrochloride |
InChI |
InChI=1S/C5H10N2.2ClH/c1-4-2-6-3-5(1)7-4;;/h4-7H,1-3H2;2*1H |
InChI-Schlüssel |
ZJRWKRNGIFFOAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)

![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)



![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
